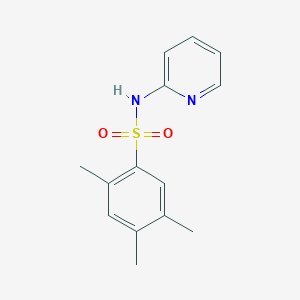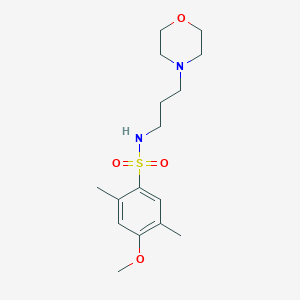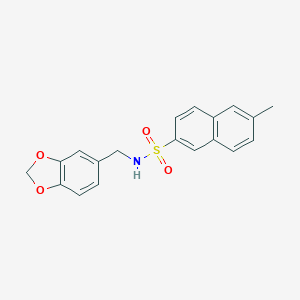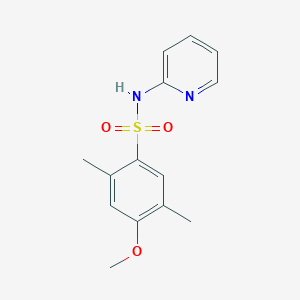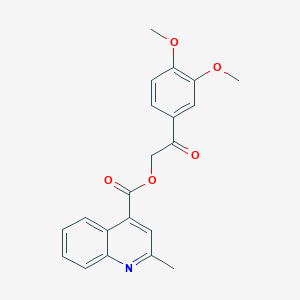
2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, also known as FMOC-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It belongs to the family of quinoline carboxylic acid derivatives and has a molecular weight of 381.4 g/mol.
Wirkmechanismus
Target of Action
It is known that quinolone derivatives, such as this compound, often target enzymes involved in dna replication, such as dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs .
Mode of Action
Quinolone derivatives generally work by inhibiting the aforementioned enzymes, dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling and unwinding of bacterial DNA, which is necessary for replication and transcription . As a result, the bacteria cannot reproduce or function properly, leading to their death .
Biochemical Pathways
The affected biochemical pathways largely depend on the specific targets of the compound. In the case of DNA gyrase and topoisomerase IV inhibition, the primary affected pathway is bacterial DNA replication . By preventing the supercoiling and unwinding of DNA, these enzymes cannot carry out their normal function, leading to halted DNA replication and ultimately, bacterial death .
Pharmacokinetics
Quinolones are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . These properties can be influenced by various factors, including the specific structure of the compound, the presence of other drugs, and individual patient characteristics .
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth and replication due to the disruption of DNA replication . This could potentially lead to the death of bacterial cells, making such compounds useful as antibacterial agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion . The compound’s stability could also be affected by factors such as temperature and light .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH in lab experiments include its stability, ease of use, and compatibility with SPPS. The Mtt group is stable to the harsh conditions of SPPS and can be easily removed by treatment with mild acid to yield the free lysine residue. However, the limitations of using 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH include its cost and availability.
Zukünftige Richtungen
1. Development of new protecting groups for lysine residues in SPPS.
2. Synthesis of novel peptides and proteins for biological and medical applications.
3. Investigation of the structure-activity relationship of peptides and proteins.
4. Development of new methods for peptide and protein synthesis.
5. Investigation of the role of lysine residues in protein-protein interactions.
Synthesemethoden
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH involves the reaction of 2-methylquinoline-4-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then protected with a tert-butyloxycarbonyl (Boc) group and subsequently deprotected to obtain 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for lysine residues. The Mtt group is stable to the harsh conditions of SPPS and can be easily removed by treatment with mild acid to yield the free lysine residue.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-12-10-16(15-4-2-3-5-17(15)21-12)19(23)24-11-18(22)13-6-8-14(20)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXGJEHOJWXMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)
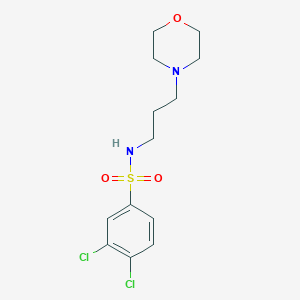

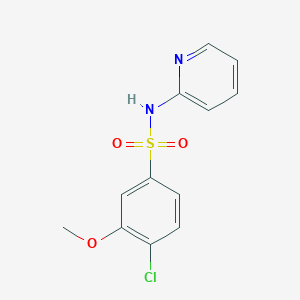
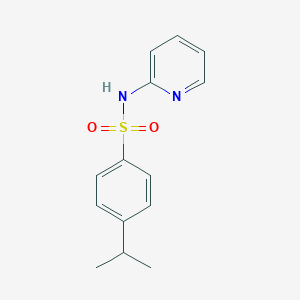
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)


